N,1-Dimethyl-1H-imidazol-2-amine
Overview
Description
N,1-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of an imidazole ring with two methyl groups attached to the nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-Dimethyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,1-Dimethyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,1-Dimethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other functional materials
Mechanism of Action
The mechanism of action of N,1-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
1,2-Dimethylimidazole: Similar in structure but lacks the amino group at position 2.
2-Aminoimidazole: Contains an amino group at position 2 but lacks the methyl groups at positions 1 and 2.
N-Methylimidazole: Contains a single methyl group at position 1.
Comparison: N,1-Dimethyl-1H-imidazol-2-amine is unique due to the presence of both methyl groups and the amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,1-dimethylimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-6-5-7-3-4-8(5)2/h3-4H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLWFPRNNKNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670533 | |
Record name | N,1-Dimethyl-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083224-07-0 | |
Record name | N,1-Dimethyl-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1-dimethyl-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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